

GSK2256098 vs. PF-562271 Hydrochloride: A Comparative Guide for FAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-562271 hydrochloride

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For researchers and drug development professionals investigating the role of Focal Adhesion Kinase (FAK) in cellular signaling and disease, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two widely used FAK inhibitors, GSK2256098 and **PF-562271 hydrochloride**, offering insights into their respective potencies, selectivities, and mechanisms of action to inform experimental design and drug discovery efforts.

Quantitative Comparison of Inhibitor Potency and Selectivity

Both GSK2256098 and **PF-562271 hydrochloride** are potent, ATP-competitive, and reversible inhibitors of FAK.[1][2] However, they exhibit notable differences in their selectivity profiles, particularly concerning the closely related proline-rich tyrosine kinase 2 (Pyk2).

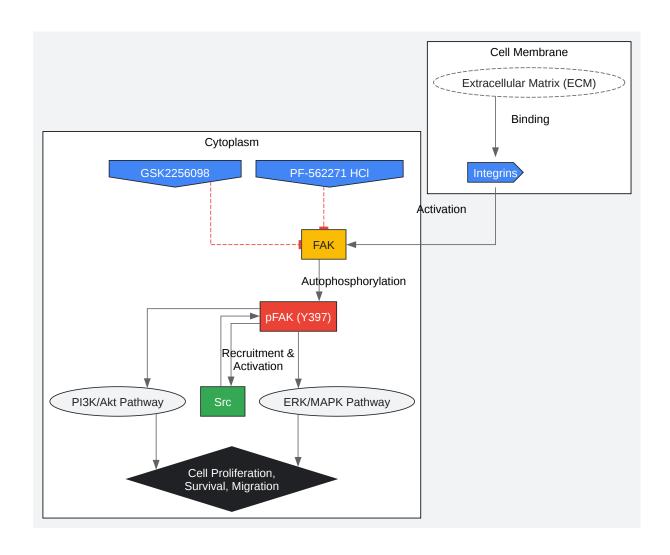


Inhibitor	Target	Potency (IC50/Ki)	Selectivity (FAK vs. Pyk2)	Other Notable Kinase Inhibition (<100-fold selectivity)
GSK2256098	FAK	0.4 nM (Ki)[3]	~1000-fold[1][4]	Highly selective for FAK[5]
FAK (cellular pY397)	8.5 nM (U87MG cells)[6][7]			
12 nM (A549 cells)[6][7]		_		
15 nM (OVCAR8 cells)[6][7]	_			
PF-562271 hydrochloride	FAK	1.5 nM (IC50)[2] [8]	~10-fold[2]	Some Cyclin- Dependent Kinases (CDKs) [2][9]
Pyk2	13-14 nM (IC50) [2][10]			
FAK (cellular pY397)	5 nM (IC50)[2][8]	_		

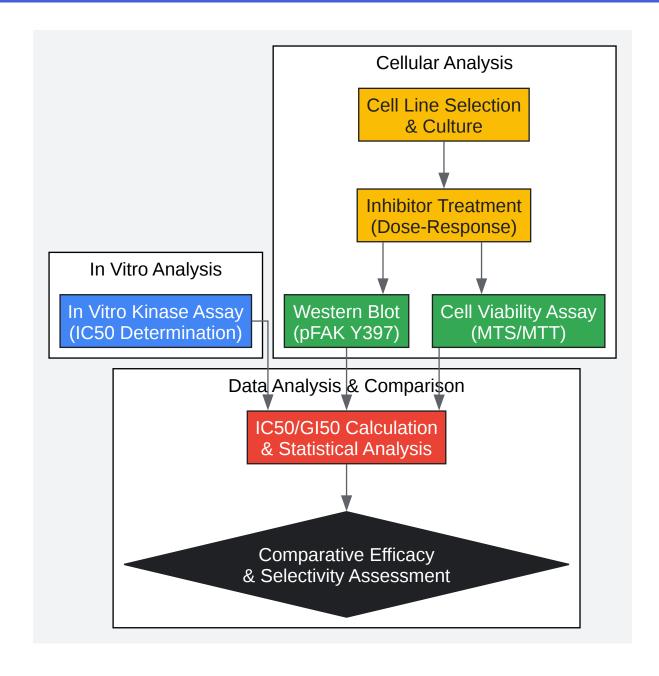
Mechanism of Action: Targeting the FAK Signaling Cascade

Both inhibitors function by targeting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[6][11] By preventing this phosphorylation, they effectively block the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways, including PI3K/Akt and ERK/MAPK, which are integral to cell survival, proliferation, migration, and invasion.[12]









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References



- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- To cite this document: BenchChem. [GSK2256098 vs. PF-562271 Hydrochloride: A Comparative Guide for FAK Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679705#gsk2256098-as-an-alternative-to-pf-562271-hydrochloride]

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